molecular formula C17H22N4O3S2 B2799097 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylthio)propan-1-one CAS No. 1904111-25-6

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2799097
CAS No.: 1904111-25-6
M. Wt: 394.51
InChI Key: OIEMZPZHGPQAEM-UHFFFAOYSA-N
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Description

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylthio)propan-1-one is a useful research compound. Its molecular formula is C17H22N4O3S2 and its molecular weight is 394.51. The purity is usually 95%.
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Scientific Research Applications

Convergent Multicomponent Synthesis A study by Banfi et al. (2007) introduces a short, two-step approach for the synthesis of diazepane systems, utilizing a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, highlighting a method to obtain 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones with high yield under varying cyclization conditions (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Farnesyltransferase Inhibitor Development Research by Hunt et al. (2000) focused on the structure-activity relationship of farnesyltransferase inhibitors, leading to the discovery of BMS-214662, which shows potent preclinical antitumor activity. This study emphasizes the therapeutic potential of compounds with imidazolyl and sulfonyl groups in cancer treatment, though the compound differs from the specified chemical, demonstrating the utility of related structures in medicinal chemistry (Hunt et al., 2000).

Electrochemical Evaluation of Diazepine Scaffolds Zaki et al. (2012) synthesized substituted imidazo[4,5-d]pyrrolo[3,2-f][1,3]diazepines and evaluated their electrochemical properties, suggesting their potential in presenting bioreduction properties. This highlights the application of such compounds in electrochemical studies and possibly in the development of novel redox-active pharmaceuticals (Zaki, Bettencourt, Fernandes, & Proença, 2012).

Diazotransfer Reagents Development Goddard-Borger and Stick (2007) designed a new diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, showcasing its utility as a "diazo donor" in synthetic chemistry, facilitating the conversion of primary amines into azides and activated methylene substrates into diazo compounds. This study underscores the role of sulfonyl-imidazole-based compounds in facilitating complex synthetic transformations (Goddard-Borger & Stick, 2007).

Antimicrobial and Antifungal Activity Saingar, Kumar, and Joshi (2011) investigated the synthesis and biological activity of novel 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety, demonstrating their antimicrobial, antifungal, and anthelmintic activities. This research indicates the potential of incorporating sulfonyl and imidazolyl functionalities into compounds for developing new antimicrobial agents (Saingar, Kumar, & Joshi, 2011).

Properties

IUPAC Name

1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c22-17(7-12-25-15-5-2-1-3-6-15)20-8-4-9-21(11-10-20)26(23,24)16-13-18-14-19-16/h1-3,5-6,13-14H,4,7-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEMZPZHGPQAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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